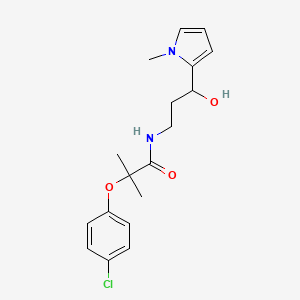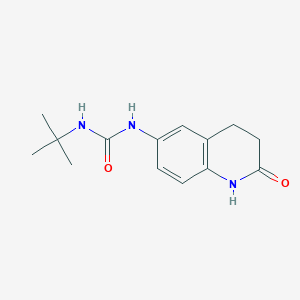
1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and optimization strategies.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. What kind of chemical reactions does it undergo? What are the products of such reactions?Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Antagonistic Properties on TRPV1 Receptors
A study by Bianchi et al. (2007) introduced 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) as a potent, stereoselective antagonist for the transient receptor potential vanilloid-1 (TRPV1). This compound effectively blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations, offering insights into the receptor's pharmacology and potential therapeutic applications for conditions modulated by TRPV1 signaling. The compound was used to study human TRPV1 receptors expressed in Chinese ovary cells, providing valuable data on the binding properties and functionality of TRPV1 receptor antagonists (Bianchi et al., 2007).
FLT3 Inhibitors for Overcoming Drug Resistance
Research conducted by Zhang et al. (2020) explored derivatives of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea as new inhibitors of the Fms-Like Tyrosine kinase 3 (FLT3), specifically targeting mutations that confer drug resistance. One potent compound exhibited significant inhibitory activity against FLT3 internal tandem duplications and secondary mutations, showcasing the potential of such derivatives in developing targeted therapies for FLT3-mutated cancers (Zhang et al., 2020).
Chemoselective Tert-Butoxycarbonylation
Ouchi et al. (2002) and Saito et al. (2006) discussed the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel chemoselective tert-butoxycarbonylation reagent. This compound demonstrates high efficiency and selectivity in the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, providing a useful tool for synthetic organic chemistry (Ouchi et al., 2002; Saito et al., 2006).
Safety And Hazards
This involves understanding the toxicity, environmental impact, handling precautions, and disposal methods of the compound.
Direcciones Futuras
This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.
Please consult with a professional chemist or a trusted source for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.
Propiedades
IUPAC Name |
1-tert-butyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)17-13(19)15-10-5-6-11-9(8-10)4-7-12(18)16-11/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBCPBQHLLOEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)
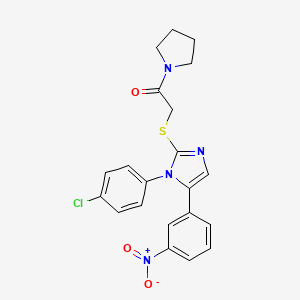
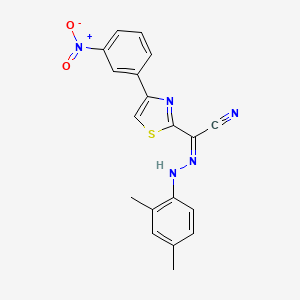
![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)
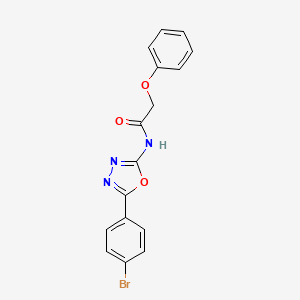
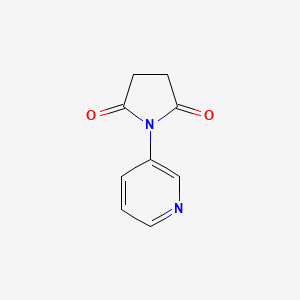
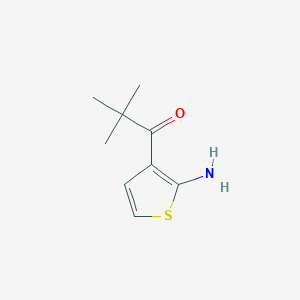
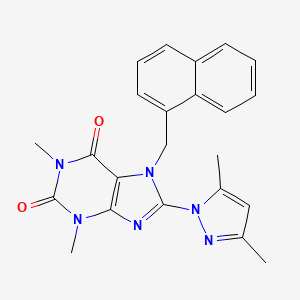
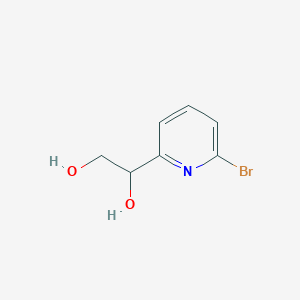
![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
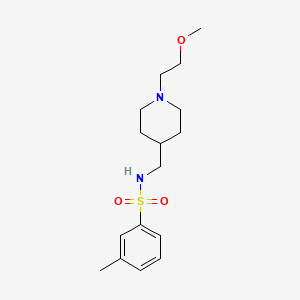
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
